8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Substitution Reactions: Introduction of the butylpiperazine and chlorobenzyl groups through nucleophilic substitution reactions.
Methylation: Methylation of the purine ring to introduce the methyl group at the 3-position.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, focusing on optimizing reaction conditions, yields, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the purine ring or the chlorobenzyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the purine core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce dechlorinated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of purines are often studied for their interactions with enzymes and receptors. This compound could be investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Medicinally, purine derivatives are known for their antiviral, anticancer, and anti-inflammatory properties. This compound might be explored for similar therapeutic applications, particularly in drug discovery and development.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action for 8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Generally, purine derivatives can interact with nucleic acids, enzymes, or receptors, modulating their activity. The molecular targets might include kinases, polymerases, or G-protein coupled receptors, affecting various cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Used in respiratory diseases for its bronchodilator effects.
Adenosine: A nucleoside involved in energy transfer and signal transduction.
Uniqueness
8-(4-butylpiperazin-1-yl)-7-(4-chlorobenzyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to other purine derivatives.
Properties
IUPAC Name |
8-(4-butylpiperazin-1-yl)-7-[(4-chlorophenyl)methyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN6O2/c1-3-4-9-26-10-12-27(13-11-26)20-23-18-17(19(29)24-21(30)25(18)2)28(20)14-15-5-7-16(22)8-6-15/h5-8H,3-4,9-14H2,1-2H3,(H,24,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRIAVGUJJGLHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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